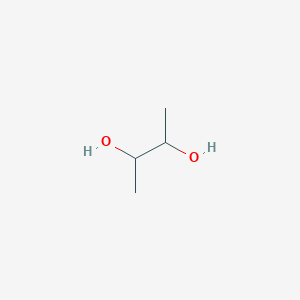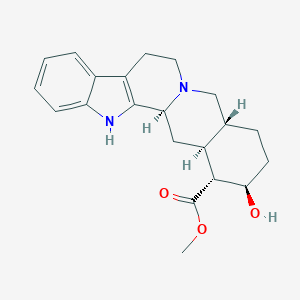
beta-Yohimbina
Descripción general
Descripción
Beta-Yohimbine is an alkaloid found in the bark of the Yohimbe tree (Pausinystalia yohimbe), a plant native to western Africa. It is a derivative of Yohimbine, an active compound that has been used for centuries as a medicinal herb and aphrodisiac. Beta-Yohimbine has been studied for its potential therapeutic effects, including its ability to increase energy levels, improve cognitive performance, and reduce inflammation. In recent years, beta-Yohimbine has become increasingly popular in the research community due to its ability to selectively target and activate certain receptors in the body. This article will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of beta-Yohimbine.
Aplicaciones Científicas De Investigación
Interacciones con el ADN y potencial terapéutico
Se ha demostrado que la beta-yohimbina interactúa con ADN polimérico natural, afectando la transcripción o replicación, lo que puede provocar la muerte celular apoptótica . Esta interacción ha despertado interés en el desarrollo de nuevos medicamentos específicos para el ADN . El alcaloide indol bioactivo, yohimbina, ha sido ampliamente estudiado por sus propiedades farmacológicas, mientras que su modo de unión al ADN no se ha explicado hasta ahora . Esta interacción podría ser útil en el desarrollo de terapias dirigidas al ADN .
Tratamiento de la disfunción eréctil
La yohimbina se ha utilizado como estimulante y afrodisíaco para la disfunción eréctil . Funciona bloqueando los receptores α2-adrenérgicos presinápticos y postsinápticos que son los principales responsables del tratamiento de la disfunción eréctil .
Tratamiento de la diabetes mellitus tipo II
La yohimbina se ha utilizado para tratar la diabetes mellitus tipo II . Mejora la salida simpática del SNC (sistema nervioso central), así como aumenta la liberación de catecolamina de las terminales nerviosas simpáticas periféricas .
Tratamiento de la hipotensión ortostática
La hipotensión ortostática, una condición caracterizada por presión arterial baja al ponerse de pie, se ha tratado con éxito con yohimbina .
Tratamiento de la depresión
Mecanismo De Acción
Target of Action
Beta-Yohimbine, also known as Amsonine, is an indole alkaloid . Its primary targets are the alpha-2-adrenergic receptors . These receptors play a crucial role in regulating neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system .
Mode of Action
Beta-Yohimbine functions as an alpha-2-adrenergic blocker . It inhibits the function of alpha-2-adrenergic receptors, leading to increased activity of the sympathetic (adrenergic) nervous system and decreased activity of the parasympathetic (cholinergic) nervous system . This results in various physiological changes, including increased heart rate and blood pressure .
Biochemical Pathways
Beta-Yohimbine’s action on alpha-2-adrenergic receptors affects several biochemical pathways. It has been reported to inhibit the proliferation, migration, and neointimal formation of vascular smooth muscle cells induced by platelet-derived growth factor (PDGF) stimulation by suppressing the phospholipase C-gamma 1 pathway . Furthermore, it exerts an anti-inflammatory effect partly by modulating the MAPK pathway .
Pharmacokinetics
The pharmacokinetics of Beta-Yohimbine are characterized by its good oral bioavailability and a high distribution volume . It is metabolized extensively in the liver, with a significant percentage of the drug remaining unaltered . Its elimination half-life is between 0.25-2.5 hours , and it is excreted primarily in the urine . The clearance of Beta-Yohimbine is highly variable and is influenced by the cytochrome P450 (CYP) 2D6 genotype .
Result of Action
The blockade of alpha-2-adrenergic receptors by Beta-Yohimbine leads to various molecular and cellular effects. It increases parasympathetic (cholinergic) activity and decreases sympathetic (adrenergic) activity . This can result in increased penile inflow, decreased penile outflow, or both, which is linked to male sexual performance . It also has a mild anti-diuretic action, likely via stimulation of the hypothalamic center and release of posterior pituitary hormone .
Action Environment
The action, efficacy, and stability of Beta-Yohimbine can be influenced by various environmental factors. For instance, its antiplasmodial activity against the Chloroquine-resistant Fc M29-Cameroon strain is influenced by the concentration of Chloroquine
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Beta-Yohimbine interacts with various enzymes and proteins. It primarily acts on the alpha-2-adrenergic receptors in the body . Its action on peripheral blood vessels resembles that of reserpine, though it is weaker and of short duration . Beta-Yohimbine’s peripheral autonomic nervous system effect is to increase parasympathetic (cholinergic) and decrease sympathetic (adrenergic) activity .
Cellular Effects
Beta-Yohimbine has significant effects on various types of cells and cellular processes. It has been shown to significantly reduce the lipopolysaccharide (LPS)-induced increase of cardiac-specific markers, inflammatory cell counts, and pro-inflammatory markers expression compared to LPS-control samples . It also influences cell function by modulating the MAPK pathway .
Molecular Mechanism
Beta-Yohimbine exerts its effects at the molecular level through various mechanisms. It blocks presynaptic alpha-2 adrenergic receptors . It also enhances the sympathetic outflow from the central nervous system and increases the release of catecholamine from the peripheral sympathetic nerve terminals .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Beta-Yohimbine change over time. For instance, it has been shown to significantly attenuate the LPS-mediated inflammatory markers expression in the in-vitro model . It also has a half-life of approximately 36 minutes .
Dosage Effects in Animal Models
The effects of Beta-Yohimbine vary with different dosages in animal models. For example, it has been shown to have therapeutic effects against LPS-induced myocarditis in rat models when administered at doses of 2.5, 5, and 10 mg/kg .
Metabolic Pathways
Beta-Yohimbine is involved in various metabolic pathways. It has been shown to alleviate oxidative stress and reduce elevated concentrations of sulfate probably by the induction of TST expression .
Transport and Distribution
It is known that it primarily acts on the alpha-2-adrenergic receptors, suggesting that it may be transported and distributed via pathways involving these receptors .
Subcellular Localization
Given its interaction with alpha-2-adrenergic receptors, it is likely that it is localized in areas where these receptors are present .
Propiedades
IUPAC Name |
methyl (1S,15R,18R,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15-,17-,18+,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGXFZZNTVWLAY-MQPLHJKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1[C@@H](CC[C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701319089 | |
| Record name | beta-Yohimbine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701319089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
549-84-8 | |
| Record name | β-Yohimbine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=549-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Yohimbine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549848 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Yohimbine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701319089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (16α,17β)-17-hydroxyyohimban-16-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.162 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .BETA.-YOHIMBINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O5A4HTP2B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





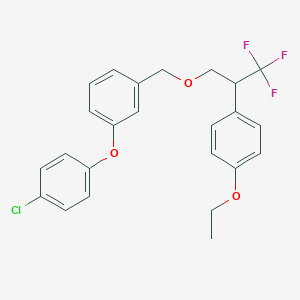

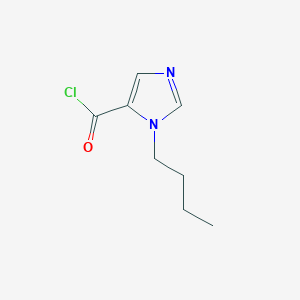


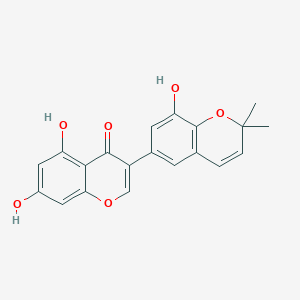
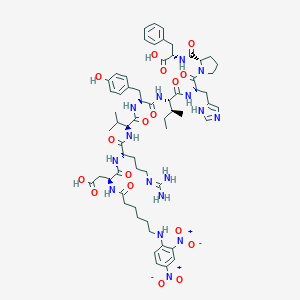
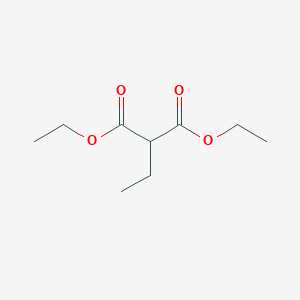
![Ethyl 2-[4-(carbamoylamino)-8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetate](/img/structure/B46001.png)


